molecular formula C11H17NO4 B14042709 Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid

Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid

Cat. No.: B14042709
M. Wt: 227.26 g/mol
InChI Key: VWXMXVVMJQHITP-RDDDGLTNSA-N
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Description

Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[310]hexane-5-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[31One efficient method for this synthesis is through the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to maintain efficiency and sustainability. The use of such systems allows for continuous production, reducing waste and improving overall yield.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new chemical compounds.

    Biology: The compound can be used in the study of biochemical pathways and the development of new biological assays.

    Industry: The compound’s unique structure makes it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain active sites of enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(1R,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-5-carboxylic acid is unique due to its specific stereochemistry and the presence of the tert-butoxycarbonyl group. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(1R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-11(8(13)14)6-7(11)12/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11-/m1/s1

InChI Key

VWXMXVVMJQHITP-RDDDGLTNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C2)C(=O)O

Origin of Product

United States

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